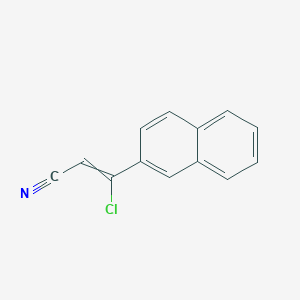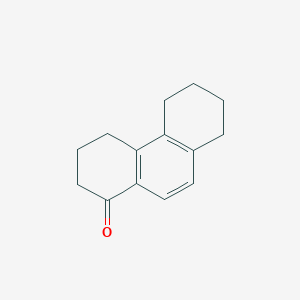
1-Benzyl-1,6-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a benzyl group attached to a dihydropyridine ring, with a nitrile group at the third position.
准备方法
The synthesis of 1-Benzyl-1,6-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired dihydropyridine derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-Benzyl-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-3-carbonitrile derivatives, while reduction can produce 1-benzyl-1,6-dihydropyridine-3-amine.
科学研究应用
1-Benzyl-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to calcium channel blockers, as dihydropyridines are known to interact with these channels.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of antihypertensive drugs, is ongoing.
Industry: It is used in the production of dyes and pigments, leveraging its ability to form stable color complexes
作用机制
The mechanism of action of 1-Benzyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives used as calcium channel blockers .
相似化合物的比较
1-Benzyl-1,6-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and nicardipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. For instance:
Nifedipine: Known for its potent vasodilatory effects.
Amlodipine: Has a longer half-life, making it suitable for once-daily dosing.
Nicardipine: Used in the treatment of angina and hypertension.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
属性
CAS 编号 |
74124-15-5 |
|---|---|
分子式 |
C13H12N2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
1-benzyl-2H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H12N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-7,11H,8,10H2 |
InChI 键 |
DNYHXNRSBCLVJD-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC(=CN1CC2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


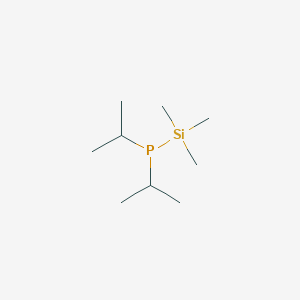

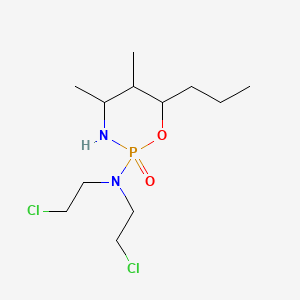
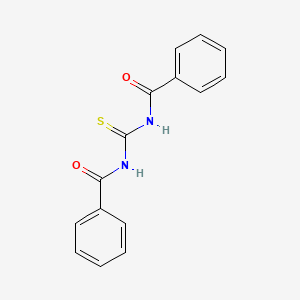
![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
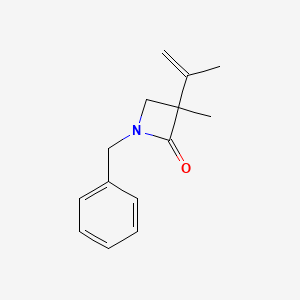


![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
